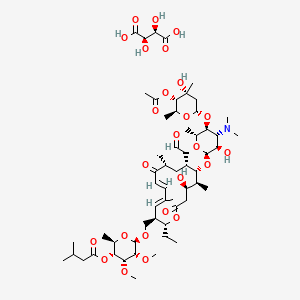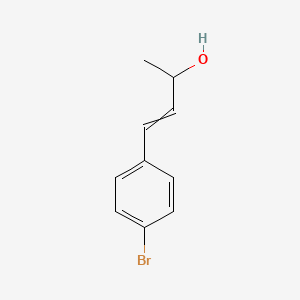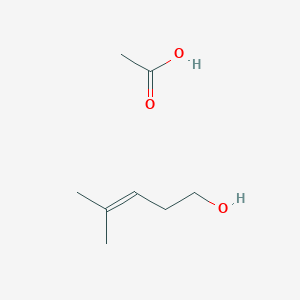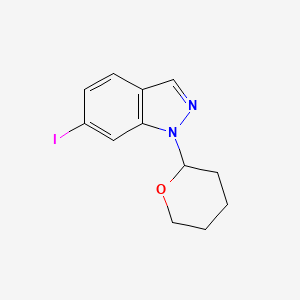
Tartrato de acetilisovaleriltilosina
Descripción general
Descripción
Acetylisovaleryltylosin Tartrate is a semi-synthetic macrolide antibiotic derived from tylosin . It belongs to the same class of antibiotics as erythromycin and can effectively inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit . It is active against Gram-positive bacteria and is used as an aid in the prevention and treatment of Swine (Mycoplasma) Enzootic Pneumonia (Swine Epidemic Pneumonia) caused by sensitive organisms .
Synthesis Analysis
Tylvalosin, also referred to as acetylisovaleryltylosin, is synthesized by a bioconversion using Streptomyces thermotolerans with tylosin as the substrate . The final yield was 8148 U mL-1. Subsequently, the crude tylvalosin was obtained from an acid and alkali recrystallization of the fermentation broth .Molecular Structure Analysis
The molecular formula of Acetylisovaleryltylosin Tartrate is C57H93NO25 . Its average mass is 1192.340 Da and its monoisotopic mass is 1191.603638 Da .Chemical Reactions Analysis
In the bioconversion of tylvalosin, tylosin was the precursor, leucine provided isovaleryl and glucose provided acetyl groups, energy and maintained the pH of the solution .Aplicaciones Científicas De Investigación
El tartrato de acetilisovaleriltilosina, también conocido como tilvalosina tartrato, es un antibiótico macrólido con una gama de aplicaciones en la investigación científica y la medicina veterinaria. A continuación, se presentan varias aplicaciones únicas de este compuesto, cada una en una sección separada para mayor claridad.
Medicina Veterinaria
El this compound se utiliza como ayuda en la prevención y el tratamiento de la Neumonía Enzoótica Porcina causada por organismos sensibles . Es activo contra bacterias Gram-positivas y se considera una nueva adición a los antibióticos macrólidos utilizados en las prácticas veterinarias.
Actividad Antibacteriana
El compuesto se ha destacado por su capacidad para interferir con la síntesis de proteínas uniéndose a la subunidad ribosómica 50S. Su metabolito, 3-acetiltilosina, también conserva la actividad antibacteriana, lo que es significativo para combatir la resistencia a los medicamentos .
Procesos de Bioconversión
En la investigación científica, el this compound participa en los procesos de bioconversión. Por ejemplo, se puede sintetizar a través de la bioconversión utilizando Streptomyces thermotolerans con tilosina como sustrato .
Inhibición del Crecimiento de Parásitos
La investigación ha demostrado que el this compound puede inhibir potentemente el crecimiento de parásitos como Toxoplasma gondii, lo que es significativo para los estudios relacionados con infecciones parasitarias .
Estudios de Farmacocinética
Los estudios han encontrado que la administración oral de tilvalosina (this compound) da como resultado una absorción rápida y una amplia distribución en los tejidos, alcanzando altas concentraciones del fármaco en las células fagocíticas y epiteliales intestinales .
Mejora de la Estructura Molecular
La estructura química única del this compound mejora significativamente la resistencia a los medicamentos. La adición de un grupo isovaleril a su molécula mejora la penetración a través de las membranas lipídicas de las células huésped y bacterianas .
Mecanismo De Acción
Target of Action
Acetylisovaleryltylosin tartrate, also known as tylvalosin, is a macrolide antibiotic . Its primary targets are Mycoplasma, Spirochetes, most gram-positive bacteria, and some gram-negative bacteria , particularly Mycoplasma . It has a strong antibacterial activity against these microorganisms .
Mode of Action
The antimicrobial activity of Acetylisovaleryltylosin tartrate is centered in the translation of proteins . It combines with the 50S ribosomal subunit of the target bacteria to achieve reversible binding . This interaction prevents peptide chain elongation, thereby exerting a bacteriostatic and bactericidal effect .
Biochemical Pathways
Acetylisovaleryltylosin tartrate is synthesized by a bioconversion process using Streptomyces thermotolerans with tylosin as the substrate . In this process, tylosin is the precursor, leucine provides isovaleryl, and glucose provides acetyl groups, energy, and maintains the pH of the solution .
Pharmacokinetics
The pharmacokinetics of Acetylisovaleryltylosin tartrate has been studied in laying hens . After oral administration, the disposition half-life (t 1/2α) of the drug was 0.74±0.071h, whereas the elimination half-life (t 1/2β) of the drug was 2.27±0.41h . The area under the serum concentration-time curve (AUC) was 0.68±0.096μg·h/mL . The total clearance of Acetylisovaleryltylosin tartrate (CL b) was estimated to be 29.36±2.12L/h/kg . The time-point of maximum plasma concentration of the drug (T p) and the maximum plasma concentration (C max) were calculated as 0.86±0.039h and 0.22±0.052μg/mL . The bioavailability was 60.26±4.72% .
Result of Action
Acetylisovaleryltylosin tartrate has been found to induce apoptosis . It also has anti-inflammatory activity, relieves oxidative stress, and alleviates acute lung injury by inhibiting NF-κB activation . In addition, it has been observed that Acetylisovaleryltylosin tartrate significantly reduced S. aureus biofilm formation .
Action Environment
The action of Acetylisovaleryltylosin tartrate can be influenced by environmental factors. For instance, the bioconversion process of Acetylisovaleryltylosin tartrate requires a specific pH, which is maintained by glucose . Furthermore, the efficacy of Acetylisovaleryltylosin tartrate against T. gondii was found to be potent both in vitro and in vivo .
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
Acetylisovaleryltylosin tartrate plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It exhibits strong antimicrobial activity against Gram-positive bacteria, mycoplasmas, and certain Gram-negative bacteria . The compound binds to the 50S ribosomal subunit of bacterial ribosomes, inhibiting protein synthesis and leading to bacterial cell death . Additionally, acetylisovaleryltylosin tartrate has been shown to induce apoptosis in porcine neutrophils by increasing caspase-3 cleavage .
Cellular Effects
Acetylisovaleryltylosin tartrate influences various cellular processes and functions. It has been observed to induce apoptosis in porcine monocyte-derived macrophages in a concentration- and time-dependent manner . The compound also promotes phagocytosis of porcine neutrophils by macrophages without altering the phagocytic process . Furthermore, acetylisovaleryltylosin tartrate exhibits anti-inflammatory activity by inhibiting NF-κB activation, which helps alleviate acute lung injury and reduce oxidative stress .
Molecular Mechanism
The molecular mechanism of acetylisovaleryltylosin tartrate involves its binding interactions with bacterial ribosomes. By binding to the 50S ribosomal subunit, the compound inhibits the translocation of peptides during protein synthesis, effectively halting bacterial growth . This mechanism of action is similar to other macrolide antibiotics, but acetylisovaleryltylosin tartrate has been chemically modified to enhance its efficacy and reduce resistance . Additionally, the compound’s ability to induce apoptosis and inhibit NF-κB activation contributes to its anti-inflammatory and immunomodulatory effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of acetylisovaleryltylosin tartrate have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound is rapidly absorbed and distributed throughout the body, with peak concentrations observed in the blood within 30 minutes of administration . Its primary metabolites are distributed in major organs such as the liver, kidneys, and bile . Long-term studies have shown that acetylisovaleryltylosin tartrate maintains its antimicrobial activity and continues to exhibit anti-inflammatory effects over extended periods .
Dosage Effects in Animal Models
The effects of acetylisovaleryltylosin tartrate vary with different dosages in animal models. At therapeutic doses, the compound effectively treats respiratory infections in swine and poultry without causing significant adverse effects . At higher doses, acetylisovaleryltylosin tartrate may exhibit toxic effects, including gastrointestinal disturbances and hepatotoxicity . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
Acetylisovaleryltylosin tartrate is involved in various metabolic pathways, primarily related to its antimicrobial activity. The compound is metabolized in the liver, where it undergoes biotransformation to produce active metabolites . These metabolites contribute to the compound’s prolonged antimicrobial effects and are excreted through bile and urine . The interaction of acetylisovaleryltylosin tartrate with liver enzymes and cofactors plays a crucial role in its metabolism and overall efficacy.
Transport and Distribution
The transport and distribution of acetylisovaleryltylosin tartrate within cells and tissues are facilitated by specific transporters and binding proteins. The compound is rapidly absorbed and distributed to various tissues, with high concentrations observed in the liver, kidneys, and bile . Its localization in these organs is essential for its antimicrobial and anti-inflammatory effects. Additionally, acetylisovaleryltylosin tartrate’s ability to cross cellular membranes and reach target sites contributes to its therapeutic efficacy.
Subcellular Localization
Acetylisovaleryltylosin tartrate exhibits specific subcellular localization, which influences its activity and function. The compound is primarily localized in the cytoplasm and ribosomes of bacterial cells, where it exerts its antimicrobial effects by inhibiting protein synthesis . In mammalian cells, acetylisovaleryltylosin tartrate is distributed in the cytoplasm and interacts with various cellular components to induce apoptosis and modulate inflammatory responses . The compound’s subcellular localization is crucial for its overall therapeutic action.
Propiedades
IUPAC Name |
[(2R,3R,4R,5R,6R)-6-[[(2R,3R,4E,6E,9R,11R,12S,13S,14R)-12-[(2S,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-5-acetyloxy-4-hydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-14-hydroxy-5,9,13-trimethyl-8,16-dioxo-11-(2-oxoethyl)-1-oxacyclohexadeca-4,6-dien-3-yl]methoxy]-4,5-dimethoxy-2-methyloxan-3-yl] 3-methylbutanoate;(2R,3R)-2,3-dihydroxybutanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C53H87NO19.C4H6O6/c1-16-39-36(26-65-52-49(64-15)48(63-14)47(32(8)68-52)71-40(59)21-27(2)3)22-28(4)17-18-37(57)29(5)23-35(19-20-55)45(30(6)38(58)24-41(60)70-39)73-51-44(61)43(54(12)13)46(31(7)67-51)72-42-25-53(11,62)50(33(9)66-42)69-34(10)56;5-1(3(7)8)2(6)4(9)10/h17-18,20,22,27,29-33,35-36,38-39,42-52,58,61-62H,16,19,21,23-26H2,1-15H3;1-2,5-6H,(H,7,8)(H,9,10)/b18-17+,28-22+;/t29-,30+,31-,32-,33+,35+,36-,38-,39-,42+,43-,44-,45-,46-,47-,48-,49-,50+,51-,52-,53-;1-,2-/m11/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWXNNLFPPKMIJU-WRVYPGGXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)OC(=O)C)(C)O)N(C)C)O)CC=O)C)C)COC4C(C(C(C(O4)C)OC(=O)CC(C)C)OC)OC.C(C(C(=O)O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1[C@H](/C=C(/C=C/C(=O)[C@@H](C[C@@H]([C@@H]([C@H]([C@@H](CC(=O)O1)O)C)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)OC(=O)C)(C)O)N(C)C)O)CC=O)C)\C)CO[C@H]4[C@@H]([C@@H]([C@@H]([C@H](O4)C)OC(=O)CC(C)C)OC)OC.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C57H93NO25 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1192.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the mechanism of action of Acetylisovaleryltylosin Tartrate (ATLL) as an antibacterial agent?
A1: ATLL is a macrolide antibiotic that inhibits bacterial protein synthesis. It binds to the 50S ribosomal subunit of susceptible bacteria, blocking the translocation step of protein synthesis. [] This halts bacterial growth and can lead to bacterial cell death.
Q2: How effective is ATLL against biofilm formation compared to other antibiotics?
A2: Research suggests that ATLL, unlike other tested antibiotics like kanamycin and enrofloxacin, does not effectively inhibit biofilm formation in Staphylococcus aureus. In fact, ATLL was shown to upregulate the expression of biofilm-related genes (sarA, fnbA, rbf, lrgA, cidA, and eno) in S. aureus, potentially promoting biofilm formation. []
Q3: Are there alternative purification methods for ATLL besides crystallization?
A3: Yes, silica gel chromatography has been investigated as a purification method for ATLL. This method uses a mixture of petroleum ether, ethyl acetate/butyl acetate, and amines (diethylamine, triethylamine, or N,N-diisopropylethylamine) as the eluent. This technique has been shown to effectively remove impurities and achieve a high purity of ATLL (>97%). []
Q4: What is the impact of metal ions like Zn2+ and Cu2+ on the interaction between ATLL and Bovine Serum Albumin (BSA)?
A4: Studies using spectroscopic analysis have shown that both Zn2+ and Cu2+ can influence the binding of ATLL to BSA. Zn2+ was found to decrease the binding affinity, possibly due to competition for binding sites on BSA. Conversely, Cu2+ increased ATLL's binding affinity to BSA, potentially through the formation of a Cu2+-ATLL complex. []
Q5: Does ATLL show promising activity against parasites like Toxoplasma gondii?
A5: Yes, in vitro and in vivo studies have demonstrated ATLL's effectiveness against Toxoplasma gondii. ATLL exhibited potent inhibition of intracellular parasite growth, suppressing tachyzoite proliferation and potentially disrupting parasite morphology. Furthermore, ATLL significantly improved survival rates in mice with acute toxoplasmosis. []
Q6: What are some innovative methods being explored for recovering ATLL from crystallization mother liquor?
A6: One method involves adding a surfactant to the crystallization mother liquor and then concentrating it using air bubbles. The collected air bubble films are cooled, and a separating agent is added. This process allows for the separation, filtration, and crystallization of ATLL, leading to the recovery of pure ATLL. [] This method addresses the challenges of low ATLL concentration and its poor thermal stability in the mother liquor.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2R,3R,4S,5S,6R)-2-[[(3R,8R,10R,12S,13S,14S,17S)-12-hydroxy-17-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1401499.png)






![2,2'-[Naphthalene-1,5-diylbis(oxy)]diacetic acid](/img/structure/B1401511.png)





